2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The structure features a benzodiazole core substituted with a propan-2-yl group and a 4-methylphenoxy group, enhancing its chemical properties and reactivity.
The compound can be classified as a benzodiazole derivative, specifically a substituted benzodiazole. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and anti-inflammatory effects. The specific structural modifications in 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole may contribute to unique biological activities.
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves several key steps:
The molecular formula for 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is , with a molecular weight of 370.5 g/mol. The structural representation showcases a benzodiazole ring system substituted with various functional groups.
Property | Value |
---|---|
Molecular Formula | C25H26N2O |
Molecular Weight | 370.5 g/mol |
IUPAC Name | 2-[(4-methylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI | InChI=1S/C25H26N2O/c1-18(2)21... |
Canonical SMILES | CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C |
The compound can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of functional groups may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.
The physical properties include:
Chemical properties relevant to this compound include:
The compound has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: